An In-depth Technical Guide to 7-Methoxy-4-chromanone: Structure, Properties, and Applications
An In-depth Technical Guide to 7-Methoxy-4-chromanone: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 7-Methoxy-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, structure, synthesis, spectroscopic characteristics, and biological relevance of this molecule, grounding all claims in authoritative references.
Introduction to 7-Methoxy-4-chromanone
7-Methoxy-4-chromanone, also known as 7-methoxy-2,3-dihydro-4H-chromen-4-one, belongs to the chromanone class of compounds. Chromanones are characterized by a benzo-annulated γ-pyrone ring where the C2-C3 double bond is saturated.[1] This scaffold is considered a "privileged structure" in drug discovery, as its derivatives are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of a methoxy group at the 7-position on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable intermediate for the synthesis of more complex bioactive molecules.[4] It has been investigated as an analog of etoposide, a chemotherapeutic drug, highlighting its potential in oncological research.[4]
Physicochemical and Structural Properties
7-Methoxy-4-chromanone is typically a yellow to brown solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 42327-52-6 | [4] |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [4] |
| IUPAC Name | 7-methoxy-2,3-dihydro-4H-chromen-4-one | |
| Physical Form | Solid | [4] |
| InChI Key | DISYDHABSCTQFK-UHFFFAOYSA-N | |
| SMILES | COc1ccc2C(=O)CCOc2c1 | [4] |
Chemical Structure
The structure of 7-Methoxy-4-chromanone consists of a bicyclic system where a benzene ring is fused to a dihydropyranone ring. A carbonyl group is located at position 4 (C4), and a methoxy group is attached to the benzene ring at position 7 (C7).
Caption: Chemical structure of 7-Methoxy-4-chromanone.
Synthesis of 7-Methoxy-4-chromanone
The synthesis of 4-chromanones can be achieved through several routes. A common and efficient method involves an intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles.[5] This two-step process begins with a Michael addition of the corresponding phenol to acrylonitrile, followed by an acid-catalyzed cyclization.
General Synthesis Workflow
The pathway starts with 3-methoxyphenol, which is first reacted with acrylonitrile to form an intermediate nitrile. This intermediate then undergoes acid-catalyzed cyclization and hydrolysis to yield the final 7-Methoxy-4-chromanone product.
Caption: General workflow for the synthesis of 7-Methoxy-4-chromanone.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established methods for synthesizing 4-chromanone derivatives.[5]
Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile
-
To a solution of 3-methoxyphenol (1.0 eq) in tert-butanol, add acrylonitrile (1.2 eq).
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(3-methoxyphenoxy)propanenitrile, which can be used in the next step without further purification.
Causality: The Michael addition is a nucleophilic addition of the phenoxide (generated in situ by the base K₂CO₃) to the activated double bond of acrylonitrile. Tert-butanol is a suitable solvent that facilitates the reaction without competing as a nucleophile.
Step 2: Synthesis of 7-Methoxy-4-chromanone
-
Dissolve the crude 3-(3-methoxyphenoxy)propanenitrile (1.0 eq) from the previous step in trifluoroacetic acid (TFA) (5.0 eq).
-
Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. The reaction involves an intramolecular Friedel-Crafts-type acylation (Houben-Hoesch reaction), where the nitrile is hydrolyzed to an imine, which then acts as the electrophile for ring closure.
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 7-Methoxy-4-chromanone.
Causality: The strong superacid system (TfOH/TFA) protonates the nitrile, facilitating the intramolecular electrophilic attack on the electron-rich aromatic ring to form the six-membered heterocyclic ring. The subsequent workup hydrolyzes the resulting imine to the ketone.
Spectroscopic Analysis and Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.8-7.9 | Doublet (d) | 1H |
| H-6 | ~6.9-7.0 | Doublet of doublets (dd) | 1H |
| H-8 | ~6.8-6.9 | Doublet (d) | 1H |
| H-2 (CH₂) | ~4.5-4.6 | Triplet (t) | 2H |
| H-3 (CH₂) | ~2.8-2.9 | Triplet (t) | 2H |
| Methoxy (OCH₃) | ~3.8-3.9 | Singlet (s) | 3H |
Justification: The H-5 proton is deshielded by the adjacent carbonyl group. The protons at C2 are adjacent to the heterocyclic oxygen atom, shifting them downfield. The protons at C3 are adjacent to the carbonyl group. The methoxy protons will appear as a characteristic singlet.
¹³C NMR Spectroscopy
The carbon spectrum will confirm the presence of ten unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C4) | ~190-192 |
| C7 | ~165-166 |
| C8a | ~158-159 |
| C5 | ~128-129 |
| C4a | ~115-116 |
| C6 | ~110-111 |
| C8 | ~102-103 |
| C2 | ~67-68 |
| OCH₃ | ~55-56 |
| C3 | ~37-38 |
Justification: The carbonyl carbon (C4) is the most deshielded. The aromatic carbons attached to oxygen (C7, C8a) appear significantly downfield. The aliphatic carbons (C2, C3) and the methoxy carbon appear in the upfield region. These predictions are consistent with data reported for various substituted chromones and isoflavones.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1670-1690 | Strong, sharp absorption |
| C-O-C (Aryl Ether) | ~1250-1270 & ~1020-1040 | Strong absorptions |
| C=C (Aromatic) | ~1600, ~1450-1500 | Medium to strong absorptions |
| C-H (Aromatic) | ~3000-3100 | Weak to medium absorptions |
| C-H (Aliphatic) | ~2850-3000 | Medium absorptions |
Justification: The most prominent peak will be the carbonyl stretch, which is characteristic of the 4-chromanone core. The presence of strong C-O stretching bands confirms the ether linkages of the heterocyclic ring and the methoxy group.
Mass Spectrometry (MS)
In mass spectrometry, 7-Methoxy-4-chromanone is expected to show a clear molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve a Retro-Diels-Alder (RDA) reaction, which is characteristic of chromanone structures, and the loss of the methoxy group or formaldehyde from the methoxy group.
Chemical Reactivity and Biological Significance
The chromanone core is a versatile scaffold for chemical modification. The carbonyl group at C4 can undergo typical ketone reactions, while the methylene group at C3 is activated and can participate in reactions such as aldol condensations.[8] The aromatic ring can undergo electrophilic substitution, with the directing effects governed by the activating methoxy and ether oxygen groups.
The biological significance of 7-Methoxy-4-chromanone and its derivatives is substantial. The chromanone framework is a key component in many natural products and has been extensively explored in medicinal chemistry. Derivatives have shown promise as:
-
Antioxidant Agents: The phenolic nature of related hydroxy-chromanones contributes to potent antioxidant and radical scavenging activity.[9]
-
Antimicrobial Agents: Certain substituted chromanones and homoisoflavonoids have demonstrated significant activity against pathogenic bacteria and fungi.
-
Anti-inflammatory and Anticancer Agents: The chromanone scaffold serves as a template for designing inhibitors of various enzymes and receptors involved in inflammation and cancer signaling pathways.[9]
Safety and Handling
7-Methoxy-4-chromanone should be handled with standard laboratory safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
References
-
SpectraBase. (n.d.). 7-Methoxy-2,2-dimethyl-4-chromanone. Retrieved from [Link]
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Ninagawa, A., Nomura, R., & Matsuda, H. (1981). Acid-catalyzed Reactions of 4-Chromanones with Formaldehyde. Bulletin of the Chemical Society of Japan, 54(9), 2835-2836. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link] (Note: Specific URL would be tied to a publication, this is a placeholder format).
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Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 1-10. [Link]
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SpectraBase. (n.d.). Vapor Phase IR of 7-Methoxy-3-(3,4-methylenedioxyphenyl)-4-chromanone. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 3-(3,4-Dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone (HMDB0033298). Retrieved from [Link]
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Wang, Y., et al. (2010). Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Fudan University Journal of Medical Sciences. [Link]
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Chauhan, J. S., & Srivastava, S. K. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 58(2), 121-125. [Link]
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PubChem. (n.d.). 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone. Retrieved from [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
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Reddy, C. R., et al. (2007). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 48(43), 7624-7626. [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Retrieved from [Link]
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Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
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